![molecular formula C13H15NO3 B2818815 Benzyl 3-acetylazetidine-1-carboxylate CAS No. 2007909-65-9](/img/structure/B2818815.png)
Benzyl 3-acetylazetidine-1-carboxylate
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Description
Benzyl 3-acetylazetidine-1-carboxylate (B3AAC) is a small molecule that has been studied extensively in recent years due to its potential applications in the fields of medicinal chemistry, pharmacology, and biochemistry. B3AAC is a derivative of acetylazetidine, a cyclic carboxylic acid, and is composed of a benzyl group, a 3-acetyl group, and an azetidine ring. B3AAC has been found to have a number of interesting properties, including the ability to act as a ligand for proteins, to interact with lipids, and to modulate the activities of enzymes. In addition, B3AAC has been shown to be a potent inhibitor of several enzymes involved in the metabolism of drugs, and has been used in the development of novel drug delivery systems.
Scientific Research Applications
Palladium-Catalyzed Carboxylative Annulation
One relevant application in synthetic chemistry is the use of palladium-catalyzed carboxylative annulation reactions. These reactions are crucial for constructing complex molecules from simpler precursors. For instance, the novel Pd(II)-mediated cascade carboxylative annulation has been utilized to construct benzo[b]furan-3-carboxylic acids from related substrates by forming three new bonds in one step. Such methodologies highlight the potential of using benzyl 3-acetylazetidine-1-carboxylate in synthesizing heterocyclic compounds and carboxylic acid derivatives, which are of significant interest in pharmaceutical chemistry and materials science (Liao et al., 2005).
Cholinesterase Inhibition for Therapeutic Applications
Another area of interest is the design of cholinesterase inhibitors, which have applications in treating diseases such as Alzheimer's. Compounds structurally related to benzyl 3-acetylazetidine-1-carboxylate, such as benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, have been studied for their in vitro ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These studies could inform the use of benzyl 3-acetylazetidine-1-carboxylate derivatives as potential therapeutic agents (Pizova et al., 2017).
Photocarboxylation of Benzylic C–H Bonds
Photocarboxylation techniques, which involve the carboxylation of sp3-hybridized C–H bonds with CO2 under visible-light mediation, represent a novel application in the field of green chemistry. Such methodologies could be applied to benzyl 3-acetylazetidine-1-carboxylate for the introduction of carboxylic acid functionalities in an environmentally friendly manner, potentially yielding novel drug candidates or materials (Meng et al., 2019).
properties
IUPAC Name |
benzyl 3-acetylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-10(15)12-7-14(8-12)13(16)17-9-11-5-3-2-4-6-11/h2-6,12H,7-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWVHBZFRXVZHRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CN(C1)C(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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